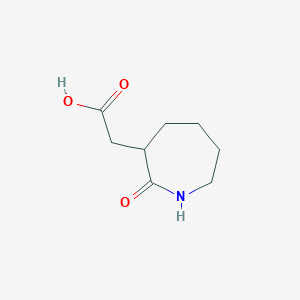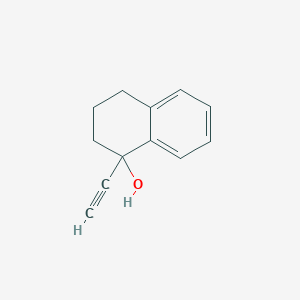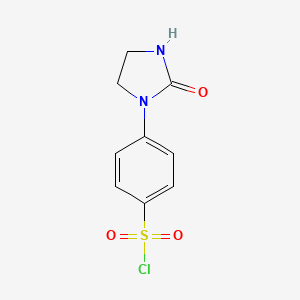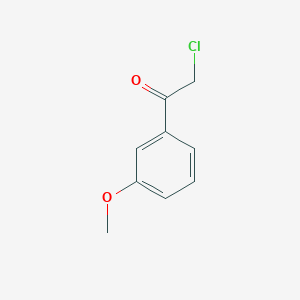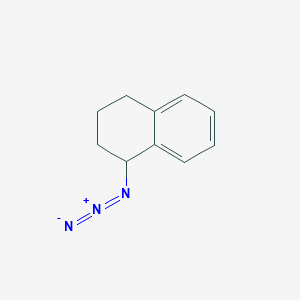
2-chloro-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide
Vue d'ensemble
Description
“2-chloro-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide” is a chemical compound with the CAS Number: 828299-84-9 . It has a linear formula of C11H9ClN2O3 . The compound is solid in physical form .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C11H9ClN2O3 . This indicates that it contains 11 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 3 oxygen atoms .Physical And Chemical Properties Analysis
The compound has a molecular weight of 252.65 . It’s a solid at room temperature .Applications De Recherche Scientifique
Antiviral Activity
Indole derivatives have shown significant antiviral activity. For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents . Similarly, 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole have shown inhibitory activity against Coxsackie B4 virus .
Anti-inflammatory Activity
Indole derivatives have also demonstrated anti-inflammatory properties. These compounds can bind with high affinity to multiple receptors, making them useful in developing new derivatives for treatment .
Anticancer Activity
Indole derivatives have shown potential in cancer treatment. Their ability to bind with high affinity to multiple receptors can be leveraged to develop new anticancer drugs .
Antimicrobial Activity
Indole derivatives have shown antimicrobial properties. They have been found effective against a variety of microorganisms, making them potential candidates for the development of new antimicrobial drugs .
Antidiabetic Activity
Indole derivatives have shown potential in the treatment of diabetes. Their ability to bind with high affinity to multiple receptors can be leveraged to develop new antidiabetic drugs .
Antibacterial and Antibiofilm Properties
Nicotinamide derivatives, such as “2-chloro-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide”, have shown antibacterial and antibiofilm properties. In vitro studies have tested these compounds against Gram-positive bacteria like S. aureus and E. faecalis, and Gram-negative bacteria like E. coli and P. aeruginosa .
Antifungal Activity
Indole derivatives have shown antifungal properties. They have been found effective against a variety of fungi, making them potential candidates for the development of new antifungal drugs .
Antimalarial Activity
Indole derivatives have shown potential in the treatment of malaria. Their ability to bind with high affinity to multiple receptors can be leveraged to develop new antimalarial drugs .
Safety and Hazards
The compound is labeled with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mécanisme D'action
Target of Action
The primary target of 2-chloro-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide is the metabotropic glutamate receptor 5 (mGluR5) . This receptor is a G protein-coupled receptor that is involved in a variety of physiological processes, including synaptic plasticity, learning, and memory .
Mode of Action
This compound acts as a positive allosteric modulator (PAM) of mGluR5 . It potentiates the activation of mGluR5 by glutamate, thereby enhancing the receptor’s response . This interaction results in increased intracellular signaling and ultimately leads to changes in cellular function .
Biochemical Pathways
The activation of mGluR5 triggers several downstream biochemical pathways. These include the phospholipase C pathway, which leads to the production of inositol trisphosphate and diacylglycerol, and the activation of protein kinase C . These pathways play crucial roles in neuronal excitability, synaptic plasticity, and the modulation of various ion channels .
Result of Action
The potentiation of mGluR5 by 2-chloro-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide can lead to a variety of molecular and cellular effects. These may include changes in neuronal excitability, modulation of synaptic transmission, and alterations in the expression of certain genes . The exact effects would depend on the specific cellular context and the presence of other signaling molecules .
Action Environment
The action, efficacy, and stability of 2-chloro-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide can be influenced by various environmental factors. These may include the local concentration of glutamate, the presence of other modulators of mGluR5, and the specific cellular and tissue environment . For instance, the compound’s efficacy could be reduced in conditions where the concentration of glutamate is already high .
Propriétés
IUPAC Name |
2-chloro-N-(2-methyl-1,3-dioxoisoindol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O3/c1-14-10(16)7-3-2-6(13-9(15)5-12)4-8(7)11(14)17/h2-4H,5H2,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKDMKULFMVHJPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



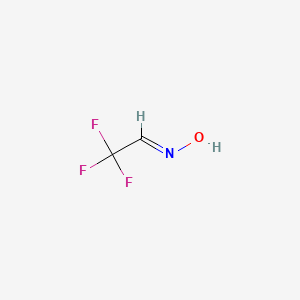

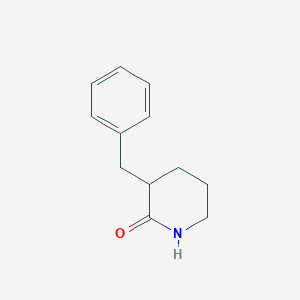

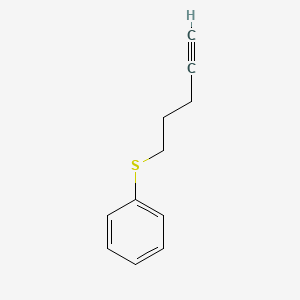
![3-{[(2-Methylphenyl)methyl]amino}propan-1-ol](/img/structure/B3387406.png)
